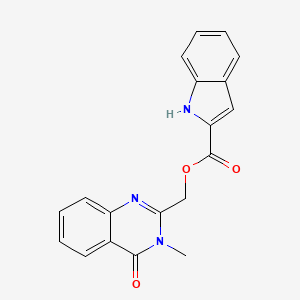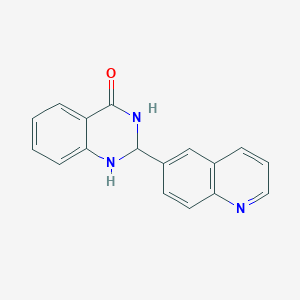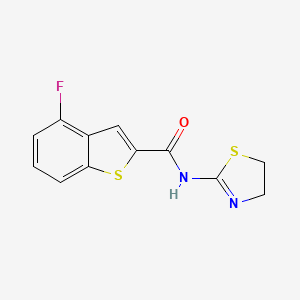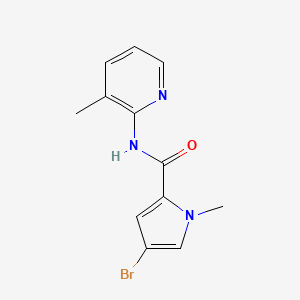
(3-methyl-4-oxoquinazolin-2-yl)methyl 1H-indole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-methyl-4-oxoquinazolin-2-yl)methyl 1H-indole-2-carboxylate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique chemical structure, which makes it an ideal candidate for a variety of applications. In
作用机制
The mechanism of action of (3-methyl-4-oxoquinazolin-2-yl)methyl 1H-indole-2-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
(3-methyl-4-oxoquinazolin-2-yl)methyl 1H-indole-2-carboxylate has been shown to have a variety of biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to improve cognitive function in animal models of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using (3-methyl-4-oxoquinazolin-2-yl)methyl 1H-indole-2-carboxylate in lab experiments is its unique chemical structure. This compound has a variety of biological activities, making it an ideal candidate for a variety of research applications. However, one limitation of using this compound is its potential toxicity. Like many other chemical compounds, (3-methyl-4-oxoquinazolin-2-yl)methyl 1H-indole-2-carboxylate may have toxic effects on cells and organisms at high concentrations.
未来方向
There are many future directions for research on (3-methyl-4-oxoquinazolin-2-yl)methyl 1H-indole-2-carboxylate. One area of research is the development of new synthetic methods for this compound. Another area of research is the exploration of its potential use in the treatment of neurological disorders. Additionally, this compound may have potential applications in the development of new anti-inflammatory and anti-cancer drugs.
合成方法
The synthesis of (3-methyl-4-oxoquinazolin-2-yl)methyl 1H-indole-2-carboxylate involves several steps. The first step involves the reaction of 2-nitrobenzaldehyde with 3-methyl-2-oxo-2,3-dihydroquinazoline in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with methyl iodide to form the corresponding methyl ester. The final step involves the reaction of the methyl ester with indole-2-carboxylic acid in the presence of a catalyst such as triethylamine.
科学研究应用
(3-methyl-4-oxoquinazolin-2-yl)methyl 1H-indole-2-carboxylate has been studied extensively for its potential use as a research tool. This compound has been shown to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
(3-methyl-4-oxoquinazolin-2-yl)methyl 1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c1-22-17(21-15-9-5-3-7-13(15)18(22)23)11-25-19(24)16-10-12-6-2-4-8-14(12)20-16/h2-10,20H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUHMAPJNYJUKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=CC=CC=C2C1=O)COC(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(2-Chloro-4,6-dimethylanilino)-2-oxoethyl] 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B7454575.png)
![2-[2-(3-Pyridinyl)ethenyl]quinoline-8-ol](/img/structure/B7454583.png)
![N-[2-(4-chloroanilino)-2-oxoethyl]-N-methyl-4-(phenylsulfamoyl)benzamide](/img/structure/B7454586.png)
![(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl 1-ethylbenzotriazole-5-carboxylate](/img/structure/B7454587.png)

![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3,4,5-trichloropyridine-2-carboxylate](/img/structure/B7454606.png)
![[5-(furan-2-yl)-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl]methyl spiro[1,3-dithiolane-2,8'-bicyclo[3.2.1]octane]-3'-carboxylate](/img/structure/B7454614.png)

![3,6-dimethyl-4-oxo-N-(2-propoxyphenyl)furo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7454636.png)
![N-(1-cyclopropylethyl)-2-[[5-(prop-2-enylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7454645.png)
![[1-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzimidazol-2-yl]methanol](/img/structure/B7454654.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,7-dimethyl-2,6-dioxopurin-1-yl)-N-[(E)-3-phenylprop-2-enyl]acetamide](/img/structure/B7454659.png)
![2-[[(E)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7454672.png)